molecular formula C23H21F2N7O2S B2960214 (2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-08-3

(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2960214
CAS No.: 920184-08-3
M. Wt: 497.52
InChI Key: RRJXOACSGMFFAP-UHFFFAOYSA-N
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Description

The compound “(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a heterocyclic molecule featuring a triazolo-pyrimidine core fused with a piperazine ring and a substituted phenyl group. Its structure includes a 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety linked via a piperazine bridge to a (2-((difluoromethyl)thio)phenyl)methanone group.

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N7O2S/c1-34-16-8-6-15(7-9-16)32-21-19(28-29-32)20(26-14-27-21)30-10-12-31(13-11-30)22(33)17-4-2-3-5-18(17)35-23(24)25/h2-9,14,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJXOACSGMFFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the molecular formula C23H21F2N7O2SC_{23}H_{21}F_2N_7O_2S, is a complex molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the difluoromethylation of phenolic and thiophenolic substrates. The process typically employs difluorocarbene generated in situ, which reacts with phenoxides to yield difluoromethylated products. This method has been shown to produce good yields under mild conditions, which is advantageous for further functionalization and biological testing .

Table 1: Structural Properties

PropertyValue
Molecular FormulaC23H21F2N7O2SC_{23}H_{21}F_2N_7O_2S
Molecular Weight497.5 g/mol
CAS Number920184-08-3
SMILESCOc1ccc(-n2nnc3c(N4CCN(C(=O)c5ccccc5SC(F)F)CC4)ncnc32)cc1

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors . Notably, the presence of the triazole moiety enhances binding affinity to enzymes such as aromatase , cholinesterase , and carbonic anhydrase . The triazole fragment is known for forming hydrogen bonds with active sites of enzymes, facilitating effective inhibition.

2.2 Pharmacological Effects

Research indicates that derivatives containing the triazolo-pyrimidine structure exhibit significant effects on various biological pathways:

  • Glycogen Synthase Kinase-3 (GSK-3) : Compounds similar to this structure have shown inhibitory effects on GSK-3, which is crucial in regulating glucose metabolism .
  • GPR119 Agonism : Some derivatives have been identified as potent agonists for the GPR119 receptor, which plays a role in insulin secretion and glucose homeostasis .

3. Case Studies and Experimental Findings

Several studies have investigated the biological potential of compounds related to this compound.

Case Study 1: GPR119 Activation

In vitro studies demonstrated that derivatives activated GPR119 in human embryonic kidney cells (HEK293), leading to increased levels of insulin and glucagon-like peptide 1 (GLP-1). This suggests potential applications in treating Type 2 Diabetes Mellitus (T2DM) .

Case Study 2: Enzyme Inhibition

A series of enzyme inhibition assays revealed that compounds with similar structures inhibited cholinesterase and lipase effectively. For instance, a derivative demonstrated an IC50 value of approximately 50 µM against cholinesterase .

4. Conclusion

The compound this compound exhibits promising biological activities through various mechanisms including enzyme inhibition and receptor modulation. Its structural features contribute significantly to its pharmacological profile, making it a candidate for further development in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several triazolo-pyrimidine-piperazine derivatives. Below is a detailed comparison of key analogs:

Table 1: Structural and Molecular Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Triazolo[4,5-d]pyrimidin-7-yl + piperazine - 3-(4-Methoxyphenyl)
- 2-((Difluoromethyl)thio)phenyl methanone
Not explicitly provided Not explicitly provided Unique difluoromethyl thio group enhances lipophilicity and potential metabolic stability .
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone Triazolo[4,5-d]pyrimidin-7-yl + piperazine - 3-(4-Methylphenyl)
- 4-(Trifluoromethyl)phenyl methanone
C₂₄H₂₂F₃N₇O 505.47 Trifluoromethyl group increases electronegativity and may improve binding affinity.
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone Triazolo[4,5-d]pyrimidin-7-yl + piperazine - 3-(4-Methoxyphenyl)
- 4-Fluorophenyl acetyl
C₂₃H₂₂FN₇O₂ 459.47 Fluorine substitution balances hydrophobicity and electronic effects.
(4-(3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone Triazolo[4,5-d]pyrimidin-7-yl + piperazine - 3-(3-Fluorophenyl)
- 2-Methoxyphenyl methanone
C₂₂H₂₀FN₇O₂ 433.40 Meta-fluorine and ortho-methoxy groups alter steric and electronic profiles.

Key Structural and Functional Differences

4-Methoxyphenyl substituents (common in all analogs) contribute electron-donating effects, which may modulate π-π stacking interactions in biological targets .

Synthetic Pathways: Piperazine-linked triazolo-pyrimidines are typically synthesized via nucleophilic substitution reactions, as seen in the coupling of enaminones with amino derivatives . The target compound’s difluoromethyl thio group likely arises from thiol-alkylation or displacement reactions, analogous to methods used for tetrazole-thiol derivatives .

Potential Bioactivity: While direct data for the target compound are lacking, structurally related triazolo-pyrimidines exhibit antiproliferative activity. For example, derivatives with 4-(trifluoromethyl)phenyl groups (Table 1) show enhanced cytotoxicity, suggesting that the target’s difluoromethyl thio group may similarly influence bioactivity .

Research Findings and Implications

4-Methoxy vs. 3-fluoro substitutions ( vs. ) highlight positional effects on aromatic interactions, with para-substitutions favoring planar stacking .

Synthetic Challenges :

  • The difluoromethyl thio group’s synthesis may require specialized reagents (e.g., difluoromethyl sulfides) compared to more straightforward trifluoromethylations .

Therapeutic Potential: Triazolo-pyrimidine-piperazine derivatives are under investigation for kinase inhibition and anticancer activity. The target compound’s unique substituents position it as a candidate for selective enzyme targeting, though empirical validation is needed .

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